

# Spectroscopic Profile of 4-tert-butyl-2-iodo-aniline: A Comparative Analysis

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## Compound of Interest

Compound Name: **4-Tert-butyl-2-iodo-aniline**

Cat. No.: **B143962**

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For researchers, scientists, and professionals in drug development, a thorough spectroscopic characterization of molecular compounds is fundamental. This guide provides a comparative analysis of the spectroscopic properties of **4-tert-butyl-2-iodo-aniline** and its structural analogs, 4-tert-butylaniline and 2-iodoaniline. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers a baseline for identification, purity assessment, and structural elucidation.

This guide presents a summary of available experimental and predicted spectroscopic data. While experimental data for the comparator compounds are readily available, the NMR data for **4-tert-butyl-2-iodo-aniline** is predicted due to the limited availability of public experimental spectra.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-tert-butyl-2-iodo-aniline** and its comparators.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Predicted for **4-tert-butyl-2-iodo-aniline**)

Compound	Chemical Shift ( $\delta$ ) [ppm]	Multiplicity	Integration	Assignment
4-tert-butyl-2- iodo-aniline	~7.6 (Predicted)	d	1H	Ar-H
	~7.2 (Predicted)	dd	1H	Ar-H
	~6.8 (Predicted)	d	1H	Ar-H
	~4.2 (Predicted)	s (br)	2H	-NH <sub>2</sub>
	1.29 (Predicted)	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub>
4-tert-butylaniline	7.21	d	2H	Ar-H
	6.63	d	2H	Ar-H
	3.56	s (br)	2H	-NH <sub>2</sub>
	1.29	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub>
2-iodoaniline	7.65	dd	1H	Ar-H
	7.17	td	1H	Ar-H
	6.78	d	1H	Ar-H
	6.51	td	1H	Ar-H
	4.01	s (br)	2H	-NH <sub>2</sub>

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted for **4-tert-butyl-2-iodo-aniline**)

Compound	Chemical Shift ( $\delta$ ) [ppm]	Assignment
4-tert-butyl-2-iodo-aniline	~147 (Predicted)	C-NH <sub>2</sub>
~145 (Predicted)	C-tert-butyl	
~138 (Predicted)	Ar-CH	
~129 (Predicted)	Ar-CH	
~118 (Predicted)	Ar-CH	
~88 (Predicted)	C-I	
~34 (Predicted)	-C(CH <sub>3</sub> ) <sub>3</sub>	
~31 (Predicted)	-C(CH <sub>3</sub> ) <sub>3</sub>	
4-tert-butylaniline	144.1	C-NH <sub>2</sub>
140.2	C-tert-butyl	
126.1	Ar-CH	
114.6	Ar-CH	
34.0	-C(CH <sub>3</sub> ) <sub>3</sub>	
31.6	-C(CH <sub>3</sub> ) <sub>3</sub>	
2-iodoaniline	146.7	C-NH <sub>2</sub>
139.3	Ar-CH	
129.3	Ar-CH	
119.9	Ar-CH	
115.1	Ar-CH	
83.6	C-I	

Table 3: Infrared (IR) Spectroscopy Data

Compound	Key Absorptions (cm <sup>-1</sup> )	Assignment
4-tert-butyl-2-iodo-aniline	~3400-3500 (Vapor Phase)	N-H stretch (amine)
~2850-2970 (Vapor Phase)	C-H stretch (aliphatic)	
~1600 (Vapor Phase)	N-H bend (amine)	
~1500, ~1460 (Vapor Phase)	C=C stretch (aromatic)	
4-tert-butylaniline	3448, 3365	N-H stretch (amine)
2961	C-H stretch (aliphatic)	
1622	N-H bend (amine)	
1515	C=C stretch (aromatic)	
2-iodoaniline	3433, 3343	N-H stretch (amine)
1618	N-H bend (amine)	
1482, 1443	C=C stretch (aromatic)	

Table 4: Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
4-tert-butyl-2-iodo-aniline	275 [M] <sup>+</sup>	260 [M-CH <sub>3</sub> ] <sup>+</sup>
4-tert-butylaniline	149 [M] <sup>+</sup>	134 [M-CH <sub>3</sub> ] <sup>+</sup>
2-iodoaniline	219 [M] <sup>+</sup>	92 [M-I] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Actual experimental conditions may vary depending on the instrument and specific laboratory procedures.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the aniline derivative in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.
- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
  - Set the spectral width to cover the expected proton chemical shift range (typically 0-10 ppm).
  - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
  - Integrate the peaks to determine the relative number of protons.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - Set the spectral width to cover the expected carbon chemical shift range (typically 0-160 ppm).
  - A longer acquisition time and a greater number of scans are typically required compared to  $^1\text{H}$  NMR to achieve an adequate signal-to-noise ratio.

## Infrared (IR) Spectroscopy

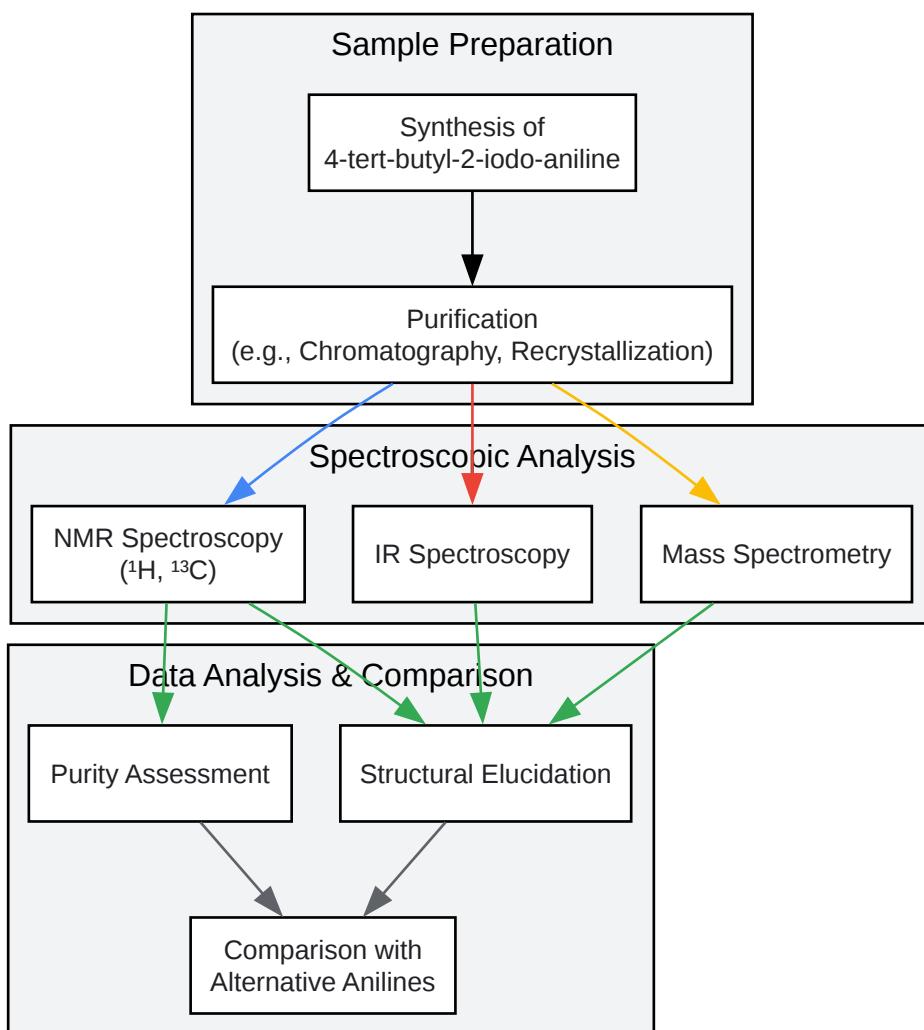
- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
- Data Acquisition:
  - Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
  - Collect a background spectrum prior to running the sample.
  - Scan the sample over the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion.
- Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Acquisition:
  - Acquire the mass spectrum over a relevant mass-to-charge ( $m/z$ ) range.
  - Identify the molecular ion peak and analyze the fragmentation pattern to aid in structural confirmation.

## Workflow for Spectroscopic Characterization

The logical flow for the complete spectroscopic characterization of a substituted aniline like **4-tert-butyl-2-iodo-aniline** is outlined below.



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Caption: Workflow for the synthesis and spectroscopic characterization of **4-tert-butyl-2-iodo-aniline**.

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